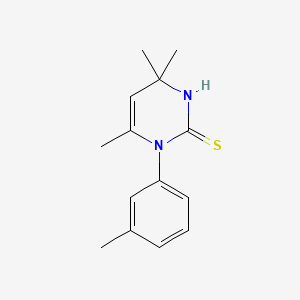![molecular formula C27H24N2O4 B11658803 N-{(2E,4E)-1-[(4-acetylphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}-2-methoxybenzamide](/img/structure/B11658803.png)
N-{(2E,4E)-1-[(4-acetylphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-N-(4-ACETYLPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-5-PHENYLPENTA-2,4-DIENAMIDE is an organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-N-(4-ACETYLPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-5-PHENYLPENTA-2,4-DIENAMIDE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Amide Bond: The initial step might involve the reaction of 4-acetylphenylamine with 2-methoxybenzoyl chloride to form the corresponding amide.
Conjugation of the Diene System: The next step could involve the formation of the conjugated diene system through a series of aldol condensation reactions, using appropriate aldehydes and ketones.
Final Coupling: The final step might involve coupling the intermediate products to form the complete compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-N-(4-ACETYLPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-5-PHENYLPENTA-2,4-DIENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E,4E)-N-(4-ACETYLPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-5-PHENYLPENTA-2,4-DIENAMIDE can be used as a model compound for studying conjugated systems and amide chemistry. It can also serve as a precursor for synthesizing more complex molecules.
Biology
In biological research, this compound might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. For example, its amide structure might be relevant for designing new drugs with anti-inflammatory or anticancer activities.
Industry
In industrial applications, (2E,4E)-N-(4-ACETYLPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-5-PHENYLPENTA-2,4-DIENAMIDE could be used as an intermediate in the synthesis of dyes, polymers, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E,4E)-N-(4-ACETYLPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-5-PHENYLPENTA-2,4-DIENAMIDE would depend on its specific interactions with molecular targets. For example:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It could interact with cell surface receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E,4E)-N-(4-ACETYLPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-5-PHENYLPENTA-2,4-DIENAMIDE include other conjugated amides and aromatic compounds, such as:
- N-(4-Acetylphenyl)-2-[(2-methoxyphenyl)formamido]benzamide
- N-(4-Acetylphenyl)-2-[(2-methoxyphenyl)formamido]penta-2,4-dienamide
Uniqueness
The uniqueness of (2E,4E)-N-(4-ACETYLPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-5-PHENYLPENTA-2,4-DIENAMIDE lies in its specific structural features, such as the conjugated diene system and the presence of multiple aromatic rings. These features can impart unique chemical and biological properties, making it a valuable compound for research and applications.
Properties
Molecular Formula |
C27H24N2O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C27H24N2O4/c1-19(30)21-15-17-22(18-16-21)28-27(32)24(13-8-11-20-9-4-3-5-10-20)29-26(31)23-12-6-7-14-25(23)33-2/h3-18H,1-2H3,(H,28,32)(H,29,31)/b11-8+,24-13+ |
InChI Key |
ZIYFTXMEYSYILI-JDSODJRISA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3OC |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Bromophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11658730.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11658749.png)
![Butyl {[3,5-dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11658756.png)
![N-[(4E)-1-benzyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]biphenyl-4-amine](/img/structure/B11658763.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11658771.png)
![Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(phenylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11658777.png)
![4-(morpholin-4-ylmethyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11658779.png)
![Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11658782.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B11658784.png)
![N-[(1'Z)-6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene]-3,4-difluoroaniline](/img/structure/B11658788.png)
![2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11658797.png)
![3-(4-fluorophenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11658816.png)
